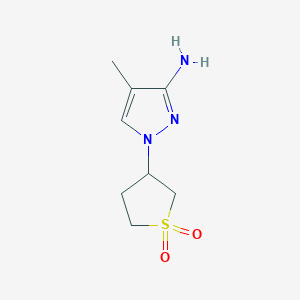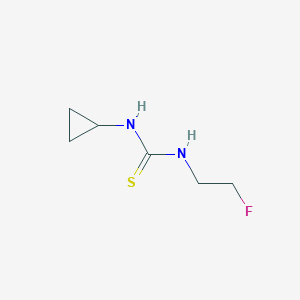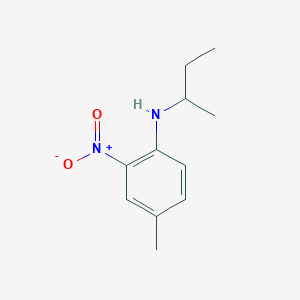![molecular formula C14H25N3O B13248062 {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13248062.png)
{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol is a synthetic organic compound with the molecular formula C14H25N3O. It is characterized by the presence of a cyclopentyl ring, a pyrazole moiety, and an amino group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol typically involves multi-step organic reactions. One common route includes the alkylation of cyclopentanone with a suitable pyrazole derivative, followed by reductive amination to introduce the amino group. The final step involves the reduction of the ketone to the corresponding alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentyl derivative.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield a ketone, while reduction with NaBH4 would yield a fully saturated alcohol.
科学的研究の応用
Chemistry
In chemistry, {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in binding studies due to its amino and hydroxyl groups, which can form hydrogen bonds with biological macromolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects, due to the presence of the pyrazole moiety, which is known for its biological activity.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals, owing to its versatile reactivity and functional groups.
作用機序
The mechanism of action of {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The pyrazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol
- {1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol
- {1-[2-amino-1-(1-butyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol
Uniqueness
The uniqueness of {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol lies in its specific substitution pattern on the pyrazole ring and the cyclopentyl moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H25N3O |
|---|---|
分子量 |
251.37 g/mol |
IUPAC名 |
[1-[2-amino-1-(2-propylpyrazol-3-yl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H25N3O/c1-2-9-17-13(5-8-16-17)12(10-15)14(11-18)6-3-4-7-14/h5,8,12,18H,2-4,6-7,9-11,15H2,1H3 |
InChIキー |
YQAMYEWKHHVGJA-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=CC=N1)C(CN)C2(CCCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Chloromethyl)-3-(methoxymethyl)bicyclo[3.1.0]hexane](/img/structure/B13247982.png)
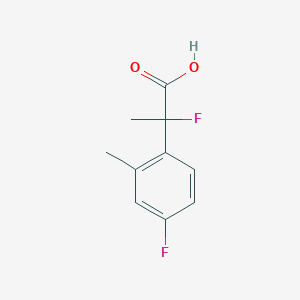
![3-{[2-(Diethylamino)ethyl]amino}phenol](/img/structure/B13248005.png)
![3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248012.png)
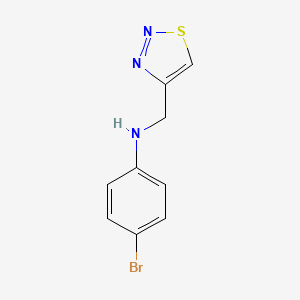

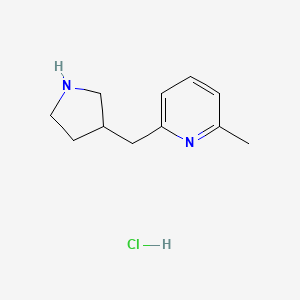
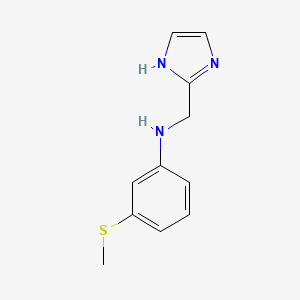

![2-[(2-Methylpropanesulfonyl)methyl]piperidine](/img/structure/B13248039.png)
![3-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13248040.png)
